molecular formula C5H9N5O B1282471 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 99420-47-0

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B1282471
Número CAS: 99420-47-0
Peso molecular: 155.16 g/mol
Clave InChI: YUJQDCRXBLWRAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 20419-66-3) is a versatile 1,2,3-triazole derivative that serves as a key scaffold in medicinal chemistry and infectious disease research. This compound is part of a class of 5-amino-1,2,3-triazole-4-carboxamides that has been identified as a promising hit series in phenotypic screens for new anti-parasitic agents. Research indicates that this core structure demonstrates significant potential against Trypanosoma cruzi , the parasite responsible for Chagas' disease, a leading cause of cardiac-related mortality in endemic regions . The 5-amino-1,2,3-triazole-4-carboxamide scaffold is prized for its high ligand efficiency and selectivity, providing an excellent starting point for lead optimization programs aimed at improving metabolic stability and oral exposure . Beyond parasitology, structurally similar 1,2,3-triazole carboxamides are being advanced in antibacterial research. These compounds act as Disarmers (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) by targeting the bacterial SOS response pathway . Suppressing this pathway can sensitize bacteria to existing antibiotics, such as fluoroquinolones, and slow the development of acquired resistance, making this scaffold a valuable tool in the fight against antimicrobial resistance . The synthetic route to these compounds, often involving a base-mediated [3+2] cycloaddition between an azide and a nitrile, allows for modular synthesis and extensive exploration of structure-activity relationships (SAR) . Researchers will find this product to be a high-purity building block for developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

5-amino-1-ethyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-10-4(6)3(5(7)11)8-9-10/h2,6H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJQDCRXBLWRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545007
Record name 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-47-0
Record name 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis via [3+2] Cycloaddition

The most widely reported method for synthesizing 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide involves the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper or base. This reaction is efficient, scalable, and compatible with diverse substrates.

Key Reaction Components

  • Azide source : Ethyl azide or substituted arylazides (e.g., phenyl azide).
  • Alkyne precursor : Cyanoacetamide or cyanoacetic esters (e.g., 2-cyanoacetamide).
  • Catalysts/conditions : Copper(I) salts (e.g., CuSO₄·5H₂O), sodium ethoxide, or potassium carbonate in polar aprotic solvents (e.g., DMSO, EtOH).
Example Protocol
  • Reagents :
    • Phenyl azide (1 equiv), 2-cyanoacetamide (1 equiv), K₂CO₃ (1 equiv).
    • Solvent: DMSO (10 mL).
    • Temperature: 25°C, 3 hours.
  • Workup :
    • Quench with ice water, filter precipitate.
    • Recrystallize from EtOH.
    • Yield : 56–85%.

This method generates the triazole core with high regioselectivity. Optimization studies highlight the importance of solvent choice and base strength. For instance, sodium ethoxide in ethanol enhances reaction rates under inert conditions.

Transition-Metal-Free Cyclization

A copper-free alternative employs carbodiimides and diazo compounds under basic conditions. This approach avoids metal catalysts, reducing costs and environmental impact.

Reaction Mechanism

  • Diazo compound (e.g., ethyl diazoacetate) reacts with carbodiimide (e.g., 1a) in the presence of KOH.
  • Nucleophilic addition forms a triazole ring via a [3+2] cycloaddition.
  • Purification : Column chromatography (petroleum ether/ethyl acetate).
Example Protocol
  • Reagents :
    • Ethyl diazoacetate (0.36 mmol), carbodiimide (0.3 mmol), KOH (0.45 mmol).
    • Solvent: MeCN (5 mL).
    • Temperature: RT, 15 hours.
  • Workup :
    • Concentrate in vacuo, chromatograph (7:1–5:1 petroleum ether/ethyl acetate).
    • Yield : 75–81%.

This method is versatile for synthesizing triazoles with diverse substituents. However, yields depend on carbodiimide purity and reaction time.

Cyclization of α-Cyanoacetic Derivatives

Another strategy involves cyclizing α-cyanoacetamide or esters with azides under basic conditions. This method is particularly effective for introducing carboxamide groups.

Reaction Pathway

  • Azide activation : In situ generation of azides from halides (e.g., benzyl bromide).
  • Cyclization : Reaction with 2-cyanoacetamide under NaOH or microwave heating.
  • Functionalization : Amidation with amines or carboxylation.
Example Protocol
  • Reagents :
    • 2-Cyanoacetamide (1.30 mmol), sodium hydroxide (1.30 mmol).
    • Solvent: EtOH (8.0 mL).
    • Temperature: 80°C, 1 hour (microwave).
  • Workup :
    • Acidify with 1M HCl, extract with EtOAc.
    • Yield : 56%.

Microwave-assisted conditions accelerate reaction times, though yields may vary due to competing hydrolysis.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and optimized workup protocols are critical. Key factors include:

  • Solvent selection : EtOAc/Et₂O mixtures reduce phase separation issues.
  • Purification : Trituration with EtOAc or filtration under nitrogen to prevent degradation.
Industrial Protocol Outline
Step Conditions Yield Range
Cyclization Cu(I) catalyst, DMSO, 25°C 56–85%
Workup HCl quench, EtOAc extraction N/A
Purification Recrystallization (EtOH) 56–85%

Comparative Analysis of Methods

Method Catalyst Solvent Yield (%) Advantages Limitations
[3+2] Cycloaddition NaOEt, Cu(I) EtOH/DMSO 56–85 High regioselectivity, scalable Metal residues, longer workup
Transition-Metal-Free KOH MeCN 75–81 Cost-effective, no metal catalyst Sensitive to carbodiimide purity
α-Cyanoacetic Cycl. NaOH EtOH 56 Simple, microwave-compatible Lower yields, hydrolysis risk

Critical Challenges and Innovations

  • Yield Optimization : Microwave heating improves reaction rates but requires precise temperature control.
  • Purity : Triazoles are prone to oxidation; inert atmospheres and anhydrous conditions are essential.
  • Scalability : Continuous flow systems reduce batch-to-batch variability in industrial settings.

Research Findings and Recommendations

  • Catalyst Choice : Sodium ethoxide outperforms K₂CO₃ in ethanol, enhancing reaction kinetics.
  • Solvent Impact : DMSO enables higher yields (85%) compared to MeCN (81%).
  • Future Directions : Exploring enzymatic catalysis or photocatalytic methods to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chagas Disease Treatment

Chagas disease, caused by the parasite Trypanosoma cruzi, poses a significant health challenge in Latin America. Current treatments have limitations, necessitating the development of new therapeutic options. Research has identified 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide as a promising lead compound for drug development against this disease.

Key Findings :

  • High Content Screening : A study utilized high content screening against infected VERO cells to identify this compound as part of a novel hit series aimed at Chagas disease treatment .
  • Optimization : Subsequent optimization efforts improved the compound's potency and solubility, leading to significant enhancements in oral exposure and metabolic stability . One optimized derivative demonstrated substantial suppression of parasite burden in mouse models .

Antibacterial Applications

The compound also exhibits potential in combating antibiotic resistance by targeting bacterial DNA damage responses. The advancement of small molecule inhibitors that modulate the SOS response in bacteria is crucial for addressing this growing threat.

Case Study :

  • A high throughput screen identified derivatives of this compound that inhibit the auto-proteolysis of LexA, a key regulator of the SOS response in Escherichia coli. This inhibition can sensitize bacteria to antibiotics and slow resistance development .

Comparative Analysis with Related Compounds

Several compounds share structural features with this compound. The following table summarizes notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-(carbamoylmethyl)-1H-triazoleContains a carbamoylmethyl groupTargets bacterial SOS response
Ethyl 5-amino-1-(4-morpholinomethyl)-triazoleMorpholine substituent enhances solubilityImproved potency against specific pathogens
5-Amino-1-benzyltriazoleBenzyl group instead of ethylDifferent pharmacokinetic properties

These variations illustrate how modifications in side chains or functional groups can significantly influence biological activities and therapeutic potentials.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial SOS response by targeting the LexA and RecA proteins, which are crucial for DNA repair and mutagenesis. This inhibition sensitizes bacteria to antibiotics and slows the development of resistance .

Comparación Con Compuestos Similares

Comparison: Compared to its analogs, 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide exhibits unique properties such as higher solubility in water and enhanced biological activity. Its ability to inhibit the bacterial SOS response makes it particularly valuable in the development of new antimicrobial agents .

Actividad Biológica

5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide (5-A-1E-ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, particularly in relation to Chagas disease and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the triazole family characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C5H8N4OC_5H_8N_4O, with a molecular weight of approximately 156.16 g/mol. The presence of amino and carboxamide functional groups enhances its chemical reactivity and biological activity.

Biological Activity Overview

The compound exhibits notable biological activities, particularly:

  • Antiparasitic Activity : Research indicates that 5-A-1E-ATC shows potential as a treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. A high-content screening identified it as a promising candidate against this parasite in infected cells .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, which could lead to the development of new antibiotics .

The biological activity of 5-A-1E-ATC can be attributed to its interaction with specific biological targets:

  • Inhibition of Key Enzymes : Similar to other triazoles, it may inhibit enzymes involved in critical biochemical pathways. For instance, triazoles are known to interfere with ergosterol synthesis in fungi, which is vital for maintaining cell membrane integrity .

Chagas Disease

The optimization of the 5-amino-1,2,3-triazole-4-carboxamide series has led to compounds with improved potency and solubility. In one study, a compound derived from this series demonstrated significant suppression of parasite burden in a mouse model of Chagas disease .

CompoundpEC50SelectivityNotes
Compound 3>6>100-fold over VERO and HepG2 cellsMost potent representative
Optimized DerivativeNot specifiedNot specifiedSignificant suppression in mouse model

This highlights the potential for derivatives of 5-A-1E-ATC to serve as effective treatments against Trypanosoma cruzi.

Antimicrobial Activity

In addition to antiparasitic effects, 5-A-1E-ATC has been explored for its antimicrobial properties. It is hypothesized that modifications to its structure can enhance its efficacy against various pathogens.

Comparison with Related Compounds

To understand the unique properties of 5-A-1E-ATC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-(carbamoylmethyl)-1H-triazoleContains a carbamoylmethyl groupTargets bacterial SOS response
Ethyl 5-amino-1-(4-morpholinomethyl)-triazoleMorpholine substituent enhances solubilityImproved potency against specific pathogens
5-Amino-1-benzyltriazoleBenzyl group instead of ethylDifferent pharmacokinetic properties

These comparisons illustrate how variations in side chains or functional groups can significantly influence biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component heterocyclization reactions involving triazole precursors and carboxamide derivatives. Optimization may include microwave- or ultrasound-assisted synthesis to enhance reaction efficiency and yield, as demonstrated in analogous triazole systems . Condensation steps (e.g., using isocyanides or azides) should be monitored via thin-layer chromatography (TLC) to track intermediate formation . Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (80–120°C) can improve regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR (400 MHz, DMSO-d6_6) to confirm proton environments (e.g., NH2_2 at δ 6.8–7.2 ppm, ethyl group protons at δ 1.2–1.4 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (311.31 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm to assess purity (>95%).

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

  • Methodological Answer : The triazole-carboxamide scaffold is known to inhibit enzymes like carbonic anhydrase and histone deacetylase. Design dose-response assays (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate selectivity via counter-screens against non-target enzymes .

Advanced Research Questions

Q. What strategies mitigate the aqueous solubility limitations of this compound during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic substituents (e.g., hydroxyl or pyridyl groups) at the ethyl or triazole positions, guided by computational solubility parameter predictions (e.g., Hansen solubility parameters) .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as tested in analogous triazole derivatives .

Q. How does the compound’s electronic configuration influence its enzyme inhibitory selectivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich regions (e.g., triazole N3) that interact with enzyme active sites. Validate via molecular docking (AutoDock Vina) against crystallographic structures (PDB: 4WGK for carbonic anhydrase). Correlate binding energies (ΔG) with IC50_{50} values from enzymatic assays .

Q. What in silico methods predict the compound’s pharmacokinetic properties and toxicity profile?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (∼1.8), blood-brain barrier permeability (low), and CYP450 inhibition risks .
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and Ames test outcomes for mutagenicity .
  • Metabolic Stability : Simulate phase I/II metabolism via GLORYx to identify potential glucuronidation or oxidation sites .

Key Methodological Considerations

  • Experimental Design : For enzyme inhibition studies, use a double-blind setup with triplicate technical replicates to minimize bias. Include vehicle controls and normalize data to baseline activity .
  • Data Contradiction Analysis : If solubility-limited bioactivity is observed, cross-validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) to distinguish true activity from artifact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-Amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.